1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, particularly as a precursor for dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes .
Scientific Research Applications
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the synthesis of dipeptidyl peptidase-4 inhibitors, which are used in the treatment of type 2 diabetes.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The compound is described asorally active , suggesting it has good bioavailability when administered orally.
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .
Safety and Hazards
Future Directions
As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .
Preparation Methods
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine typically involves the following steps :
Starting Materials: Phenylhydrazine and ethyl acetoacetate are used as starting materials.
Cyclization: These starting materials undergo cyclization to form a pyrazole ring.
Chloride Acetylation: The pyrazole derivative is then subjected to chloride acetylation.
Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be compared with other similar compounds, such as :
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar structure but differs in the position of the methyl group.
1-(5-Methyl-2-phenylpyrazol-3-yl)piperazine: Another similar compound with variations in the pyrazole ring structure.
Vildagliptin Impurity 53: A related compound used in the synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing selective and orally active dipeptidyl peptidase-4 inhibitors .
Properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401566-79-8 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?
A1: Two main synthetic routes are described in the research:
Q2: What are the claimed advantages of the synthetic methods for this compound?
A2: The research highlights several advantages associated with the described synthetic approaches:
- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.
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